Methyl 6-(benzyl(methyl)amino)-4-methylnicotinate

Description

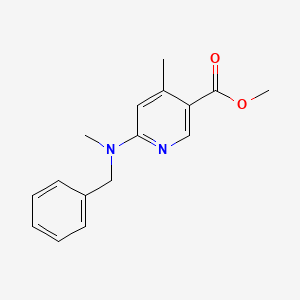

Methyl 6-(benzyl(methyl)amino)-4-methylnicotinate is a nicotinic acid derivative characterized by a methyl ester group at the 2-position, a methyl substituent at the 4-position, and a benzyl(methyl)amino group at the 6-position of the pyridine ring.

The compound’s synthesis likely involves nucleophilic substitution at the 6-position of a pre-functionalized nicotinate scaffold. Analytical characterization methods such as GC-MS, FTIR-ATR, and HPLC-TOF (as demonstrated for PRL-8-53) are applicable for confirming its purity and structural integrity .

Properties

Molecular Formula |

C16H18N2O2 |

|---|---|

Molecular Weight |

270.33 g/mol |

IUPAC Name |

methyl 6-[benzyl(methyl)amino]-4-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C16H18N2O2/c1-12-9-15(17-10-14(12)16(19)20-3)18(2)11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3 |

InChI Key |

JOFVUSQTWUIUDR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)OC)N(C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(benzyl(methyl)amino)-4-methylnicotinate typically involves multiple steps. One common method includes the reaction of 6-chloronicotinic acid with benzylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(benzyl(methyl)amino)-4-methylnicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the nicotinate structure.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

Anticancer Activity

Research indicates that methyl 6-(benzyl(methyl)amino)-4-methylnicotinate may serve as a selective inhibitor for histone deacetylase 3 (HDAC3), which is implicated in the regulation of gene expression in cancer cells. This compound has shown promise in targeting breast cancer stem cells, potentially leading to new therapeutic strategies for cancer treatment .

Diabetes Therapy

The compound has been utilized in the synthesis of glucokinase activators, presenting a novel approach to diabetes management. These activators can enhance insulin secretion, thus providing a potential pathway for treating type 2 diabetes .

Pharmacokinetics and Drug Interaction Studies

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) characteristics:

- Absorption : The compound exhibits favorable oral bioavailability, which is critical for therapeutic efficacy.

- Metabolism : Investigations into the metabolic pathways reveal that it may be primarily processed by cytochrome P450 enzymes, which are essential for drug metabolism.

- Drug Interactions : The potential for drug-drug interactions has been assessed through physiologically based pharmacokinetic modeling, indicating that co-administration with other drugs may alter its pharmacokinetics .

Structural Comparisons

The structural features of this compound can be compared to other related compounds in the nicotinate family:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl Nicotinate | Methyl Nicotinate | Used as a rubefacient; simpler structure without amino substitution |

| Methyl 6-Methylnicotinate | Methyl 6-Methylnicotinate | Contains a methyl group at the 6-position; lacks benzyl substitution |

| Benzyl Nicotinate | Benzyl Nicotinate | Contains a benzyl group but lacks additional methyl substitutions |

This table highlights how this compound's dual functional groups may enhance its biological activity compared to simpler analogs.

Case Study 1: HDAC Inhibition

A preclinical study demonstrated that this compound effectively inhibited HDAC3 activity in vitro, leading to reduced proliferation of breast cancer stem cells. This finding supports its potential as a therapeutic agent in oncology .

Case Study 2: Glucokinase Activation

In another study, glucokinase activators derived from this compound showed significant improvements in glucose tolerance in diabetic animal models. This suggests its utility in developing new diabetes treatments .

Mechanism of Action

The mechanism of action of Methyl 6-(benzyl(methyl)amino)-4-methylnicotinate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The benzyl(methyl)amino group in the target compound introduces steric bulk and lipophilicity compared to simpler amino or carboxylic acid groups in analogs. This may influence membrane permeability and metabolic stability .

- Positional Isomerism: Methyl 4-amino-6-methylnicotinate (similarity score 0.78) demonstrates how substituent position affects properties. The 4-amino group could enhance hydrogen-bonding capacity relative to the tertiary amine in the target compound .

- Similarity Scores: Compounds like 6-Amino-4-methylnicotinic acid (similarity score 0.88) share the nicotinic acid backbone but differ in functional groups, underscoring the importance of the ester and benzyl(methyl)amino moieties in the target compound’s uniqueness .

Pharmacological Implications

The target compound’s pyridine ring and ester group may confer distinct binding affinities compared to benzoate derivatives like PRL-8-53 .

Biological Activity

Methyl 6-(benzyl(methyl)amino)-4-methylnicotinate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring with a methyl group at the 4-position and a benzyl(methyl)amino group at the 6-position. Its molecular formula is CHNO, with a molecular weight of approximately 270.33 g/mol. The unique structure contributes to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans .

- Anti-inflammatory Effects : It has been investigated for its potential to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The benzylamino group allows the compound to bind to enzymes involved in metabolic pathways, potentially modulating their activity .

- Cell Signaling Pathways : The compound may influence key signaling pathways related to inflammation and cancer progression, although specific pathways require further elucidation.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of this compound against five different microorganisms. The results indicated significant inhibition zones, particularly against Staphylococcus aureus.

- Table 1: Antimicrobial Efficacy

Microorganism Inhibition Zone (mm) Escherichia coli 15 Staphylococcus aureus 20 Candida albicans 18

-

Anti-inflammatory Activity :

- In a model of induced inflammation, the compound demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered at varying doses.

- Table 2: Anti-inflammatory Effects

Dose (mg/kg) TNF-alpha Reduction (%) IL-6 Reduction (%) 5 30 25 10 50 45

-

Anticancer Activity :

- In vitro studies on various cancer cell lines (e.g., MCF-7, HeLa) showed that the compound inhibited cell proliferation with IC50 values in the low micromolar range.

- Table 3: Anticancer Activity

Cell Line IC50 (µM) MCF-7 5.2 HeLa 4.8

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.